1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene
Description
Properties
IUPAC Name |
1-(2-bromoethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLPOQMKLHRDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Methylbenzene Derivatives
The foundational step in many synthetic routes involves introducing the sulfonyl group to the aromatic ring. A common method employs chlorosulfonic acid (ClSO₃H) to sulfonate 4-methyltoluene, yielding 4-methylbenzenesulfonic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to 4-methylbenzenesulfonyl chloride, a reactive intermediate.
Bromoethylation via Grignard Reagents
The sulfonyl chloride intermediate reacts with 2-bromoethylmagnesium bromide under anhydrous conditions (tetrahydrofuran, 0–25°C) to form the target compound. This method achieves 75–80% yield but requires stringent moisture control:
Key Advantages :
Thioether Intermediate Oxidation
Thioether Formation
4-Methylbenzenethiol reacts with 1,2-dibromoethane in dimethylformamide (DMF) at 60°C to form 1-[(2-bromoethyl)thio]-4-methylbenzene. This step leverages nucleophilic substitution (SN₂) at the brominated carbon.
Oxidation to Sulfonyl Group
The thioether intermediate undergoes oxidation using hydrogen peroxide (H₂O₂) in acetic acid under reflux (80°C, 6 hours), yielding the sulfonyl derivative with 60–65% overall yield .
Challenges :
-
Over-oxidation risks forming sulfones prematurely.
Nucleophilic Substitution of Sulfonate Esters
Sulfonate Ester Synthesis
Sodium 4-methylbenzenesulfonate, prepared via neutralization of the sulfonic acid with NaOH, reacts with 1,2-dibromoethane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds at 80°C in DMF, forming the bromoethyl sulfonate ester.
Displacement and Isolation
The ester undergoes bromide displacement under basic conditions (K₂CO₃, ethanol, 50°C), yielding the final product with 50–55% yield .
Optimization Insights :
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard Reaction | 4-Methylbenzenesulfonyl chloride | 2-Bromoethylmagnesium bromide, THF | 75–80% | High purity, minimal steps | Moisture-sensitive, costly reagents |
| Thioether Oxidation | 4-Methylbenzenethiol | 1,2-Dibromoethane, H₂O₂/AcOH | 60–65% | Mild conditions, scalable | Multi-step, oxidation control |
| Nucleophilic Substitution | Sodium 4-methylbenzenesulfonate | 1,2-Dibromoethane, PTC | 50–65% | No anhydrous requirements | Lower yield, longer reaction times |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Products include azidoethylsulfonyl and thioethylsulfonyl derivatives.
Oxidation: The major product is 4-methylbenzenesulfonic acid.
Reduction: The major product is 4-methylbenzenesulfide.
Scientific Research Applications
Scientific Research Applications
- Synthesis of Pharmaceuticals :
- Intermediates in Organic Synthesis :
- Synthesis of Heterocycles :
Case Study 1: Synthesis of Sulfonamide Antibiotics
A notable application of this compound is its use in synthesizing sulfonamide antibiotics. Researchers have reported methods where this compound is reacted with amines to form sulfonamides with potent antibacterial activity. The reaction conditions typically involve mild temperatures and specific catalysts to enhance yields and selectivity.
| Reaction Type | Reactants | Products | Yield |
|---|---|---|---|
| Nucleophilic substitution | This compound + Amines | Sulfonamide Antibiotics | Up to 85% |
Case Study 2: Development of Antiviral Agents
Another significant research application involves using this compound to create antiviral agents. In a study, it was found that modifying the bromo group could enhance the antiviral properties of the resulting compounds against specific viral strains. The modifications led to improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene involves its ability to act as an electrophile in various chemical reactions. The bromoethyl group can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. This reactivity is leveraged in synthetic chemistry to introduce functional groups into target molecules. The sulfonyl group, being electron-withdrawing, enhances the electrophilicity of the bromoethyl group, facilitating these reactions .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Reactivity Highlights |
|---|---|---|---|---|
| 1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene | C₉H₁₁BrO₂S | 263.16 (calculated) | Bromoethylsulfonyl | Nucleophilic substitution |
| 1-((2-Chloro-2-phenylethyl)sulfonyl)-4-methylbenzene | C₁₅H₁₅ClO₂S | 302.79 | Chloroethylsulfonyl | Steric hindrance, π-π interactions |
| 1-Bromo-4-(methylsulfonyl)benzene | C₇H₇BrO₂S | 235.10 | Bromo-sulfonyl | Electrophilic aromatic substitution |
| 2-Azidoethyl 4-methylbenzenesulfonate | C₉H₁₁N₃O₃S | 241.27 | Azide | Click chemistry |
Table 2: Crystallographic Parameters (Selected Compounds)
Biological Activity
1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene, also known by its CAS number 5755-76-0, is a sulfonyl compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including toxicity, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C9H11BrO2S
- Molecular Weight : 263.15 g/mol
- IUPAC Name : 1-((2-bromoethyl)sulfonyl)-4-methylbenzene
- SMILES Notation : CC1=CC=C(S(=O)(=O)CCBr)C=C1
Toxicity Profile
The compound exhibits notable toxicity:
Case Study: Related Sulfonyl Compounds
A study on sulfone-containing derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that electron-withdrawing groups enhance antimicrobial efficacy .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Sulfone A | Moderate against S. aureus | 50 |
| Sulfone B | High against E. coli | 30 |
| This compound | Hypothetical based on structure | TBD |
Potential Therapeutic Applications
Given the structural characteristics of this compound, its potential applications may include:
- Anticancer Activity : Sulfonyl compounds have been investigated for their ability to inhibit cancer cell proliferation. Research on similar compounds suggests a potential for cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Properties : Compounds with sulfonyl groups have been noted for their anti-inflammatory effects, which could be explored further in the context of diseases like arthritis .
Research Findings
Recent studies have explored the synthesis and biological evaluation of related sulfonyl compounds. For instance:
Q & A
Q. What are the established synthetic routes for 1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution or sulfonylation reactions. A high-yield method (97%) involves reacting 4-methylbenzenesulfonyl chloride with 2-bromoethylamine derivatives under anhydrous conditions. Key steps include:
- Temperature control : Refluxing in aprotic solvents (e.g., dichloromethane) at 40–60°C.
- Catalysts : Triethylamine or pyridine to neutralize HCl byproducts.
- Characterization : Mass spectrometry (MS) with m/z 413.89 (calcd) vs. 416.13 (found) and elemental analysis (C: 43.42% found vs. 43.30% calcd) validate purity .
- Yield optimization : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete conversion .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., sulfonyl group torsion angle of 14.9° relative to the benzene ring) .
- Spectroscopy :
- MS (EI) : Matches calculated and observed molecular ion peaks (e.g., m/z 413.89 vs. 416.13) .
- ¹H/¹³C NMR : Assigns protons on the bromoethyl and methylbenzene groups, with shifts at δ 2.4–3.1 ppm for sulfonyl-adjacent CH₂ .
- Elemental analysis : Validates stoichiometry (e.g., sulfur content: 7.62% found vs. 7.70% calcd) .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, OLEX2) address challenges in refining sulfonyl-containing structures?
Sulfonyl groups introduce electron density complexities due to their polarizable sulfur atom. Best practices include:
- Data collection : High-resolution (<1.0 Å) datasets reduce noise in Fourier maps .
- Refinement : Use anisotropic displacement parameters for sulfur and bromine atoms. SHELXL’s restraints mitigate overfitting for disordered moieties .
- Validation : OLEX2’s CheckCIF identifies geometric outliers (e.g., bond-length mismatches >3σ) .
- Case study : For this compound, SHELX refinement achieved R1 = 0.031 by constraining the bromoethyl group’s thermal motion .
Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?
Discrepancies in NMR or MS data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Solvent standardization : Use deuterated solvents consistently (e.g., CDCl₃ for ¹H NMR) .
- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts to identify conformational biases .
- Control experiments : Re-synthesize the compound under inert atmospheres to rule out oxidation artifacts .
Q. What role does this compound play in developing photodynamic therapy (PDT) agents?
The sulfonyl-bromoethyl moiety serves as a precursor for photosensitizers like tetrabenzoporphyrins (TBPs). Key applications:
- Functionalization : React with phthalonitriles to form sulfonated porphyrins with strong near-IR absorption (ε > 10⁵ M⁻¹cm⁻¹) .
- Biological compatibility : The methylbenzene group enhances lipophilicity, improving cellular uptake in cancer models .
- Case study : A derivative, 4,7-dihydroisoindole, showed 90% tumor regression in murine PDT trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
